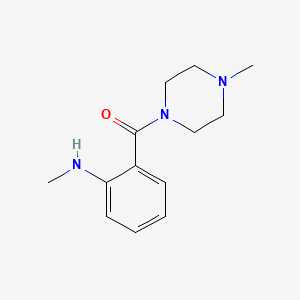
Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and a carboxylate group. Piperazine rings are common in many pharmaceuticals, such as antipsychotics and antihistamines . Tetrahydroquinazoline is a type of heterocyclic compound that also appears in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the tetrahydroquinazoline ring. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in substitution reactions .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Research into the synthesis and antibacterial activities of compounds similar to the specified chemical reveals a broad interest in developing potent antibacterial agents. For instance, studies have demonstrated the synthesis of enantiomers of temafloxacin hydrochloride, highlighting minor differences in in vivo antibacterial activities despite similar pharmacological profiles (Chu et al., 1991). Similarly, the synthesis and structure-activity relationships of new quinolone antibacterials have been investigated, showing promising in vitro antibacterial activity against a range of pathogens (Ziegler et al., 1990).
Photostability and Photo-induced Electron Transfer
The photostability and photo-induced electron transfer of compounds with piperazine substituents have also been a significant focus. For example, the photochemistry of ciprofloxacin in aqueous solutions was studied, revealing insights into its photodegradation processes (Mella et al., 2001). Another study on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents shed light on the fluorescence quenching mechanisms, which could inform the development of fluorescent probes or drug tracking mechanisms (Gan et al., 2003).
Antimicrobial Study
The antimicrobial study of fluoroquinolone-based 4-thiazolidinones, another compound class related to the queried chemical structure, demonstrates the ongoing effort to enhance the antibacterial efficacy of fluoroquinolones by structural modification, offering insights into potential therapeutic applications (Patel & Patel, 2010).
Inhibition of HIV Replication
Investigations into fluoroquinoline derivatives have also shown potential beyond antibacterial activity, such as the inhibition of human immunodeficiency virus type 1 replication and cytokine production, suggesting broader pharmacological applications for similar compounds (Baba et al., 1998).
Mécanisme D'action
Propriétés
Numéro CAS |
896386-08-6 |
|---|---|
Formule moléculaire |
C29H36FN5O5 |
Poids moléculaire |
553.635 |
Nom IUPAC |
methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39) |
Clé InChI |
FLKYYRCOLVLREG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



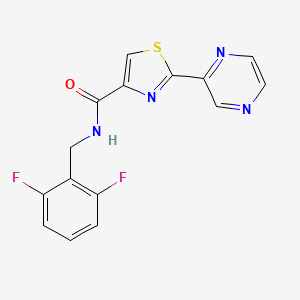
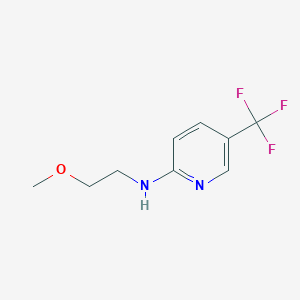
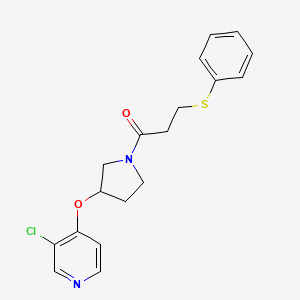
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
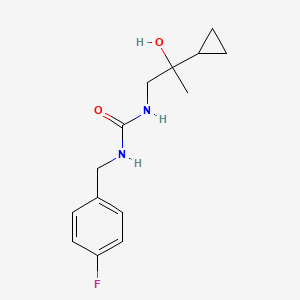
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
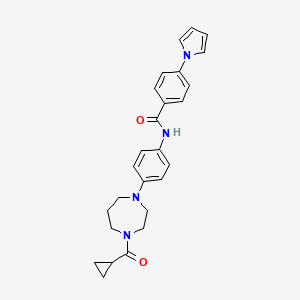
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)
![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)



